![molecular formula C5H7F2NO2 B1441297 3,3-Difluoro-5-hydroxypiperidin-2-one CAS No. 1256080-98-4](/img/structure/B1441297.png)
3,3-Difluoro-5-hydroxypiperidin-2-one
Overview
Description
3,3-Difluoro-5-hydroxypiperidin-2-one is a chemical compound with the CAS Number: 1256080-98-4 . It has a molecular weight of 151.11 . The compound is also known as DFH-5.
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-difluoro-5-hydroxy-2-piperidinone . The InChI code for this compound is 1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10) .Physical And Chemical Properties Analysis
3,3-Difluoro-5-hydroxypiperidin-2-one is a powder . It has a melting point of 136-139 degrees Celsius .Scientific Research Applications
Enantioselective Synthesis and Catalysis
3,3-Difluoro-5-hydroxypiperidin-2-one serves as a versatile building block in the synthesis of biologically active compounds. An innovative approach involves an enantioselective biocatalytic process using (S)-hydroxynitrile lyase for cyanohydrin formation, followed by hydrogenation. This method facilitates the production of 5-hydroxypiperidinone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone in a single step, showcasing the compound's utility in enantioselective synthesis and catalysis (Vink et al., 2003).
Building Blocks in Medicinal Chemistry
The compound has been synthesized through deoxofluorination of 3-alkoxy-4-piperidinones, highlighting its importance as a building block in agrochemical and pharmaceutical chemistry. This synthesis pathway underscores the compound's relevance in developing functionalized molecules for medicinal applications (Surmont et al., 2009).
Diastereoselective and Reductive Cyclization
3,3-Difluoro-5-hydroxypiperidin-2-one is also pivotal in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This is achieved through Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, demonstrating the compound's utility in complex chemical transformations and the synthesis of highly functionalized piperidin-2-ones (Lam et al., 2005).
Natural Product Synthesis
The 3-hydroxypiperidine skeleton, closely related to 3,3-difluoro-5-hydroxypiperidin-2-one, is a key element in the synthesis of many bioactive compounds and natural products. Research on this scaffold offers insights into the synthesis strategies and the significance of such structures in natural product synthesis (Wijdeven et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3,3-difluoro-5-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLPGCSKRIFQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)C1(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-5-hydroxypiperidin-2-one | |
CAS RN |
1256080-98-4 | |
Record name | 3,3-difluoro-5-hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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